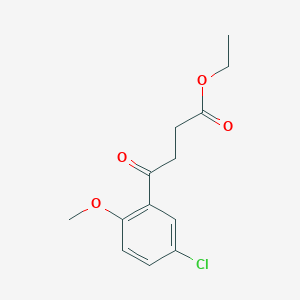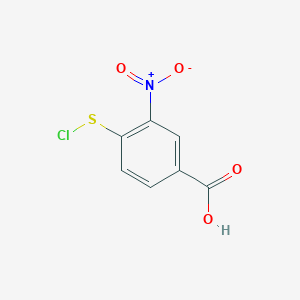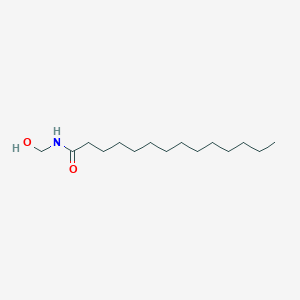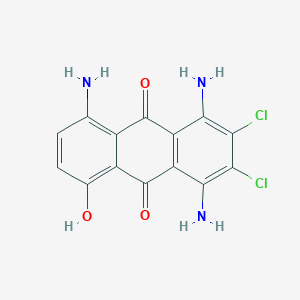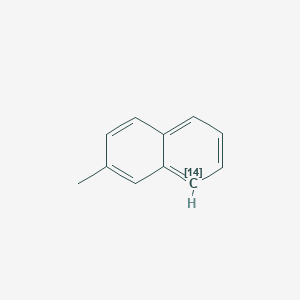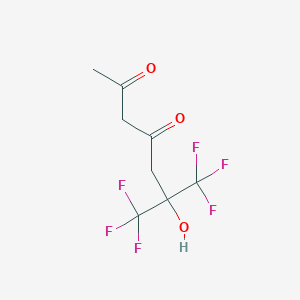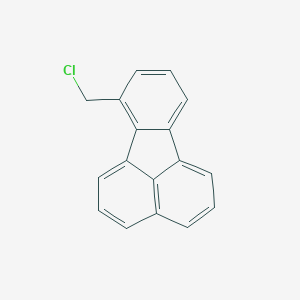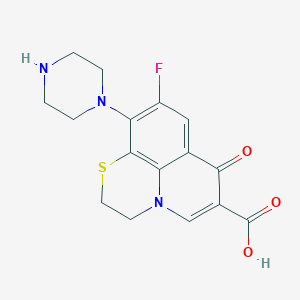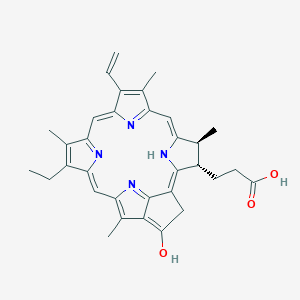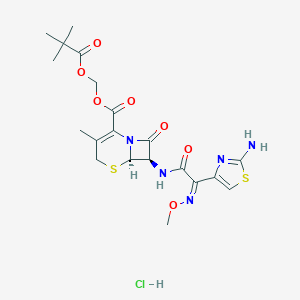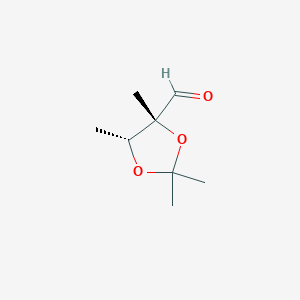
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI) is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is commonly known as cis-Tetramethyldioxolane-4-carboxaldehyde.
Mecanismo De Acción
The mechanism of action of cis-Tetramethyldioxolane-4-carboxaldehyde is not well understood. However, it is believed to act as a Lewis acid and can form complexes with various nucleophiles. It is also known to be a good dienophile and can undergo Diels-Alder reactions with various dienes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cis-Tetramethyldioxolane-4-carboxaldehyde have not been extensively studied. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory tract. It is also a potential mutagen and carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using cis-Tetramethyldioxolane-4-carboxaldehyde in lab experiments is its high reactivity and selectivity. It can be used in a wide range of reactions, including asymmetric catalysis and Diels-Alder reactions. However, one of the limitations of using this compound is its toxicity, which requires special handling and disposal procedures.
Direcciones Futuras
There are several future directions for the use of cis-Tetramethyldioxolane-4-carboxaldehyde in scientific research. One of the areas of interest is the development of new chiral ligands for asymmetric catalysis. Another area of interest is the synthesis of new pharmaceutical intermediates and natural products. Additionally, there is potential for the use of this compound in the development of new materials, such as polymers and dendrimers.
Conclusion:
In conclusion, cis-Tetramethyldioxolane-4-carboxaldehyde is a versatile compound that has a wide range of applications in scientific research. Its high reactivity and selectivity make it a valuable reagent for the synthesis of various organic compounds. However, its toxicity requires special handling and disposal procedures. There are several future directions for the use of this compound in scientific research, including the development of new chiral ligands, pharmaceutical intermediates, natural products, and materials.
Métodos De Síntesis
The synthesis of cis-Tetramethyldioxolane-4-carboxaldehyde involves the reaction of tetramethyl-1,3-dioxolane with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an aqueous medium at a temperature of 0-5°C. The yield of the reaction is around 50%.
Aplicaciones Científicas De Investigación
Cis-Tetramethyldioxolane-4-carboxaldehyde has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of chiral ligands, which are used in asymmetric catalysis. It is also used in the synthesis of pharmaceutical intermediates and natural products.
Propiedades
Número CAS |
106544-44-9 |
|---|---|
Nombre del producto |
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI) |
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
(4R,5R)-2,2,4,5-tetramethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-6-8(4,5-9)11-7(2,3)10-6/h5-6H,1-4H3/t6-,8+/m1/s1 |
Clave InChI |
XYIRIOGOODPXIG-SVRRBLITSA-N |
SMILES isomérico |
C[C@@H]1[C@](OC(O1)(C)C)(C)C=O |
SMILES |
CC1C(OC(O1)(C)C)(C)C=O |
SMILES canónico |
CC1C(OC(O1)(C)C)(C)C=O |
Sinónimos |
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



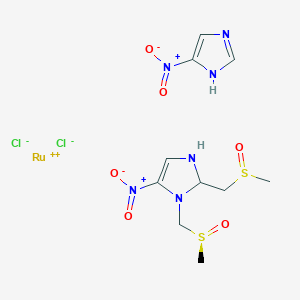
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
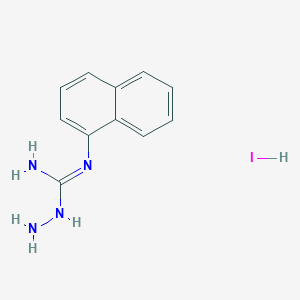
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)
